N-(4-(1H-imidazol-1-yl)butyl)phthalimide
Description
N-(4-(1H-Imidazol-1-yl)butyl)phthalimide is a phthalimide derivative featuring a butyl chain substituted with a 1H-imidazole ring at the terminal position. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of N-(4-bromobutyl)phthalimide with imidazole in chloroform, followed by purification steps . Its structural motif—combining a phthalimide group (known for electron-withdrawing properties) and an imidazole ring (a heterocycle with versatile coordination and hydrogen-bonding capabilities)—makes it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-imidazol-1-ylbutyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)9-4-3-8-17-10-7-16-11-17/h1-2,5-7,10-11H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIODRJSCXPJIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-imidazol-1-yl)butyl)phthalimide typically involves the reaction of 4-(1H-imidazol-1-yl)butylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-imidazol-1-yl)butyl)phthalimide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The phthalimide moiety can be reduced to phthalamic acid or phthalic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Phthalamic acid or phthalic acid derivatives.
Substitution: Various substituted imidazole or phthalimide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(1H-imidazol-1-yl)butyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(1H-imidazol-1-yl)butyl)phthalimide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phthalimide moiety can interact with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Crystal Packing : N-(Imidazol-1-ylmethyl)phthalimide (methyl chain) forms weak C–H⋯O and C–H⋯C interactions with centroid–centroid distances of 3.6–3.9 Å, whereas the butyl analog’s longer chain likely induces distinct packing modes, affecting solubility and stability .
- Solubility: The octyl derivative () is significantly less water-soluble than the butyl compound due to increased hydrophobicity, as noted in hydrazinolysis yields (70–95% for butyl vs. lower yields for octyl analogs) .
Research Findings and Limitations
- Synthesis Efficiency : The butyl derivative achieves higher yields (70–95%) in amine generation compared to methyl or octyl analogs, likely due to balanced reactivity and steric effects .
- Biological Limitations : The absence of functional groups (e.g., nitro or triazole) limits its direct therapeutic use, necessitating further structural modifications .
Biological Activity
N-(4-(1H-imidazol-1-yl)butyl)phthalimide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its diverse biological activities, linked to a phthalimide moiety. The structural characteristics of this compound suggest potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that derivatives of phthalimide, including those containing imidazole, exhibit significant antiproliferative effects against various cancer cell lines. For instance, phthalimide analogs have shown promising results against human malignant glioblastoma cells (U-251 MG), demonstrating an IC50 value of 0.94 µM, which indicates potent inhibition of cell growth and migration .
Table 1: Antitumor Activity of Phthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pht-A | U-251 MG | 0.94 | Induction of apoptosis via caspase activation |
| Pht-B | HeLa | 1.64 | Inhibition of tubulin polymerization |
| Pht-C | MCF-7 | 2.50 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. Research has shown that compounds with imidazole rings can inhibit the growth of Helicobacter pylori, a common gastric pathogen .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Imidazole-Pht | E. coli | < 0.24 |
| Imidazole-Pht | S. aureus | < 0.24 |
| Imidazole-Pht | Candida albicans | < 0.30 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Compounds related to this structure have been shown to increase the expression of pro-apoptotic proteins such as cleaved caspase-3 and PARP, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Certain analogs induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation effectively .
Case Studies and Research Findings
Several studies have documented the biological activities of phthalimide derivatives:
- Anticancer Studies : A series of phthalimide analogs were synthesized and evaluated for their anticancer properties, revealing that modifications in the side chains significantly influenced their potency against various cancer cell lines .
- Antimicrobial Efficacy : Research on imidazole-based compounds demonstrated their effectiveness in inhibiting H. pylori, with specific derivatives achieving substantial inhibition zones in disk diffusion assays .
- Structure-Activity Relationship (SAR) : Studies have explored the SAR of phthalimide derivatives, highlighting that specific substitutions on the imidazole ring enhance biological activity and selectivity towards target proteins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(1H-imidazol-1-yl)butyl)phthalimide, and what key intermediates are involved?
- Methodology : A common approach involves nucleophilic substitution between N-(4-bromobutyl)phthalimide (CAS 5394-18-3) and imidazole. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at elevated temperatures (60–80°C) .
- Intermediates : N-(4-bromobutyl)phthalimide is critical, synthesized via phthalimide alkylation with 1,4-dibromobutane. This intermediate is well-documented for its role in forming imidazole-containing derivatives .
Q. How is the purity and structure of This compound validated post-synthesis?
- Characterization Techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.6–7.8 ppm for phthalimide) and imidazole protons (δ 7.1–7.3 ppm) .
- IR Spectroscopy : Peaks at ~1710 cm⁻¹ (C=O stretch, phthalimide) and ~3100 cm⁻¹ (C-H stretch, imidazole) .
- X-ray Crystallography : Confirms molecular geometry, with weak C–H⋯O interactions stabilizing the crystal lattice (mean σ(C–C) = 0.002 Å) .
Q. What are the primary applications of this compound as a synthetic intermediate?
- Applications :
- Pharmaceutical Synthesis : Used to prepare D3 dopamine receptor ligands via Gabriel amine synthesis .
- Catalysis : Serves as a precursor for N-heterocyclic carbene (NHC) ligands in Pd-catalyzed cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in imidazole substitution reactions?
- Variables to Test :
- Catalyst : Pd-based catalysts (e.g., PEPPSI-type) enhance selectivity in heterocyclic alkylation .
- Solvent : DMF or acetonitrile improves solubility of ionic intermediates .
- Temperature : Prolonged reflux (e.g., 24–48 hours) maximizes conversion but may risk decomposition .
- Data Contradictions : Lower yields (e.g., 70–77% vs. >90% ) may arise from competing side reactions (e.g., elimination or over-alkylation).
Q. What analytical challenges arise in distinguishing This compound from structurally similar byproducts?
- Challenges :
- Chromatographic Co-elution : Use HPLC with a C18 column and acetonitrile/water gradient to resolve phthalimide derivatives .
- Mass Spectrometry : ESI-MS distinguishes molecular ions (e.g., m/z 283.1 for [M+H]⁺) from brominated byproducts (m/z 282.1 for N-(4-bromobutyl)phthalimide) .
Q. How does the compound’s conformational flexibility impact its utility in coordination chemistry?
- Structural Insights :
- The butyl linker allows variable coordination modes with transition metals (e.g., Pd, Ru).
- Imidazole’s π-accepting ability stabilizes metal centers in catalytic cycles .
- Case Study : Pd–NHC complexes derived from similar phthalimide-imidazole hybrids show enhanced activity in Suzuki-Miyaura coupling (TON > 10⁵) .
Q. What strategies mitigate hazards associated with handling N-(4-bromobutyl)phthalimide intermediates?
- Safety Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
